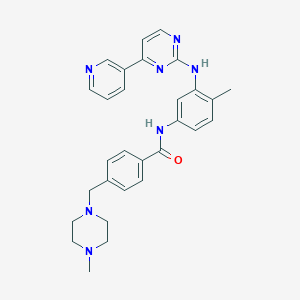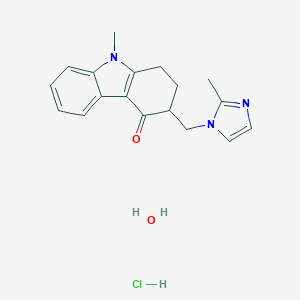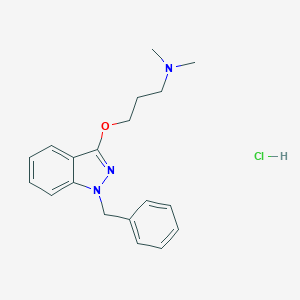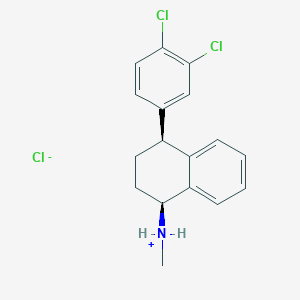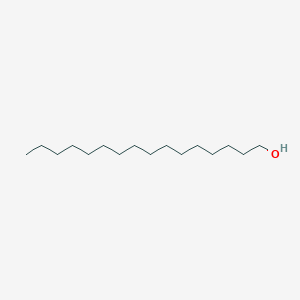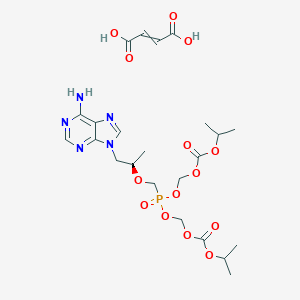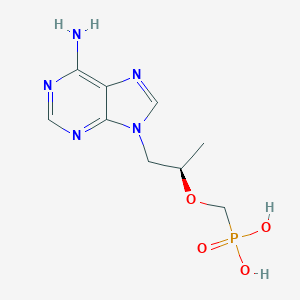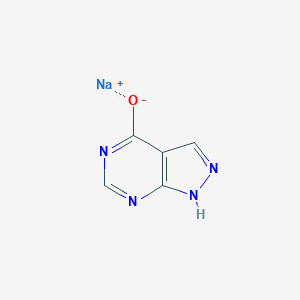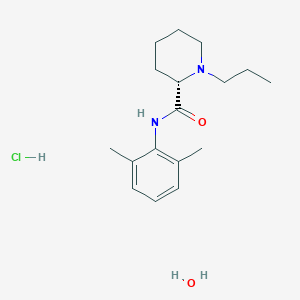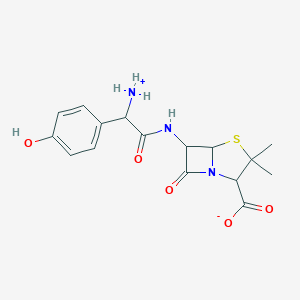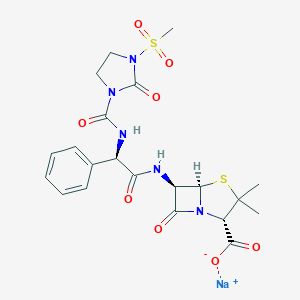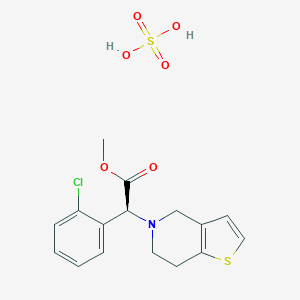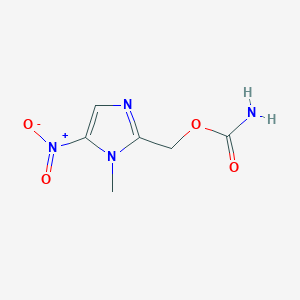
Ronidazole
Vue d'ensemble
Description
Ronidazole is a carbamate ester that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl and (carbamoyloxy)methyl groups, respectively. An antiprotozoal agent, it is used in veterinary medicine for the treatment of histomoniasis and swine dysentery. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a member of imidazoles, a carbamate ester and a C-nitro compound.
Antiprotozoal and antimicrobial agent used mainly in veterinary practice.
Applications De Recherche Scientifique
Ablation cellulaire chez Drosophila
Ronidazole est utilisé en combinaison avec l'enzyme E. coli Nitroreductase (NTR) pour induire la mort cellulaire de manière contrôlée chez Drosophila . Cette méthode présente des avantages par rapport aux autres méthodes actuelles et repose sur l'application exogène de this compound . L'expression de NTR est contrôlée spatialement à l'aide du système GAL4/UAS tandis que le contrôle temporel de la mort cellulaire est obtenu par l'alimentation à intervalles de this compound fourni dans le régime alimentaire .
Induction de dommages à l'ADN
Dans les cellules exprimant NTR, le this compound est converti en une substance toxique qui induit des dommages à l'ADN et la mort cellulaire . Cette propriété est utilisée dans la recherche pour étudier les effets et les mécanismes des dommages à l'ADN dans divers types de cellules .
Mort cellulaire par caspase
L'alimentation en this compound induit la mort cellulaire par caspase dans une gamme de types de cellules exprimant NTR, y compris les cellules épithéliales, les neurones et la glie . Cela fournit une méthode pour étudier le processus et les effets de la mort cellulaire par caspase dans ces types de cellules .
Dépistage à grande échelle de lignées UAS-RNAi
this compound-NTR ne nécessite que deux transgènes, un conducteur GAL4 et UAS-NTR, qui est généré sous la forme d'une fusion GFP-NTR. Cela permet une configuration facile du dépistage à grande échelle de lignées UAS-RNAi .
Prodrogue supérieure au métthis compound
this compound s'est avéré être une prodrogue supérieure au métthis compound pour le système NTR, en particulier pour l'étude de la régénération neuronale chez les larves de poisson zèbre . Il ablate les cellules cibles plus efficacement que le métthis compound à des concentrations plus faibles
Propriétés
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTXSWDXZRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045400 | |
| Record name | Ronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-76-7 | |
| Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ronidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ronidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ronidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ronidazole exert its antiprotozoal activity?
A: this compound, a 5-nitroimidazole, functions as a prodrug. Under anaerobic conditions, it undergoes reductive activation by microbial enzymes like nitroreductase. This reduction generates a cytotoxic nitro radical anion. This radical interacts with crucial biomolecules within the microbe, such as DNA, leading to damage and ultimately cell death. [, ]
Q2: this compound is known for its efficacy against Tritrichomonas foetus. What makes it particularly effective against this parasite?
A: Tritrichomonas foetus thrives in anaerobic environments, like the feline colon. This makes it susceptible to this compound's anaerobic activation and subsequent cytotoxic effects. [, ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C7H9N3O4, and its molecular weight is 203.17 g/mol. []
Q4: What is the preferred formulation for administering this compound to cats, and why?
A4: Capsules are the favored dosage form for this compound in cats for several reasons:
- Taste Masking: Capsules effectively mask the extremely bitter taste of this compound. [, ]
- Accurate Dosing: Capsules ensure precise dosing, minimizing the risk of neurotoxicity associated with higher doses. [, ]
- Guaranteed Ingestion: Capsules increase owner confidence that the cat has ingested the entire dose. [, ]
Q5: What strategies have been explored to improve this compound delivery and what are the benefits?
A: Guar gum-coated capsules have been investigated as a means to achieve delayed release of this compound. This formulation resulted in a delayed peak plasma concentration in cats, potentially improving drug efficacy and tolerability. []
Q6: What is the bioavailability of this compound after oral administration in sheep?
A: Oral bioavailability of this compound is extremely low in sheep, ranging from 2.6% to 6.0%. This is attributed to significant metabolism by ruminal microorganisms before the drug reaches systemic circulation. []
Q7: Does the presence of Tritrichomonas foetus infection alter this compound pharmacokinetics in cats?
A: Pharmacokinetic studies in cats have not revealed significant differences in this compound absorption, distribution, metabolism, or excretion between healthy cats and those infected with T. foetus. []
Q8: What is the half-life of this compound in cats?
A: this compound exhibits a relatively long half-life of approximately 10.5 hours in cats. This finding supports the recommendation for once-daily dosing. []
Q9: Has this compound proven effective against Tritrichomonas foetus in clinical settings?
A: Yes. Multiple studies demonstrate that this compound effectively resolves diarrhea and eradicates T. foetus infections in cats. [, , , , , ]
Q10: Is this compound effective against Giardia infections in dogs?
A: Studies suggest that this compound, combined with strict hygiene practices, can effectively reduce Giardia cyst excretion in dogs. This highlights its potential as an alternative treatment for canine giardiosis. []
Q11: Are there alternative applications of this compound in research?
A: this compound has been successfully used for controlled cell ablation in Drosophila research. By pairing it with the enzyme nitroreductase, researchers can induce cell death in a spatially and temporally controlled manner. []
Q12: Has this compound been investigated for its efficacy against Cochlosoma infections?
A: Yes, studies in finches infected with Cochlosoma anatis-like organisms have shown that this compound effectively eliminates the infection. []
Q13: Can this compound be used to treat Tritrichomonas muris infections in laboratory mice?
A: A study demonstrated that a combination of this compound treatment and limited culling successfully eliminated T. muris infection in a rack of research mice. []
Q14: Is there evidence of this compound resistance in Tritrichomonas foetus?
A: Yes, there are documented cases of both in vivo treatment failures and in vitro resistance of T. foetus to this compound, suggesting the emergence of resistant strains. []
Q15: Is there cross-resistance between this compound and other nitroimidazoles?
A: The documented resistance to this compound, coupled with existing concerns regarding metthis compound and tinidazole resistance in T. foetus, suggests a high probability of cross-resistance among 5-nitroimidazole drugs. []
Q16: What are the implications of nitroimidazole cross-resistance in T. foetus?
A: The potential for cross-resistance among nitroimidazoles raises concerns about treatment options for feline trichomoniasis, especially considering the limited availability of alternative effective drugs. []
Q17: Are there any reported side effects of this compound in cats?
A: Yes, this compound can cause reversible neurotoxicity in cats. Signs include nystagmus, ataxia, and behavioral changes. The neurotoxicity is considered dose-dependent. [, , ]
Q18: What analytical techniques are used to determine this compound concentrations in various matrices?
A18: Several analytical methods have been developed to detect and quantify this compound, primarily relying on:
- HPLC (High-Performance Liquid Chromatography): This technique is often coupled with UV detection or mass spectrometry for sensitive and specific analysis. [, , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is widely used for trace analysis of this compound and its metabolites in various matrices, including food products, animal tissues, and environmental samples. [, , , , , , , , , , ]
Q19: What are the limitations of using metthis compound to treat Tritrichomonas foetus infections in cats?
A: Metthis compound often shows limited clinical success against T. foetus infections in cats, likely due to factors like in vivo drug distribution and pharmacokinetics rather than inherent resistance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



